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Compound of Interest

Compound Name: JNJ-61432059

Cat. No.: B15616251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of

action of JNJ-61432059, a selective modulator of α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor

regulatory protein (TARP) gamma-8. Understanding this interaction is crucial for the

development of targeted therapeutics for neurological disorders such as epilepsy, where TARP

gamma-8-containing AMPA receptors play a significant role.

Molecular Architecture of the Binding Site
JNJ-61432059 targets a novel allosteric site, distinct from the glutamate binding site, located at

the interface between the AMPA receptor and the TARP gamma-8 auxiliary subunit. Cryo-

electron microscopy (cryo-EM) studies have revealed that this binding pocket is exposed to the

lipid membrane and accessible to water.

The binding site is formed by the transmembrane helices M1 and M4 of an AMPA receptor

subunit and the M3 and M4 helices of TARP gamma-8. The selectivity of JNJ-61432059 for

TARP gamma-8 is primarily conferred by two specific amino acid residues within TARP

gamma-8: Valine-176 (V176) and Glycine-209 (G209) (based on the rat sequence). In other

type I TARPs, these positions are occupied by bulkier amino acids, which sterically hinder the

binding of the modulator.
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A critical interaction for the stable binding of JNJ-61432059 is the formation of a hydrogen

bond between a conserved oxindole isostere, a key chemical feature of JNJ-61432059 and

related modulators, and the Asparagine-172 (N172) residue of TARP gamma-8. Molecular

dynamics simulations have further elucidated that the benzene ring of the oxindole moiety is

stabilized by Phe205 of TARP gamma-8.

Quantitative Data Summary
The binding affinity and functional potency of JNJ-61432059 have been determined using

various assays. The data highlights the compound's high potency and its differential effects

based on the AMPA receptor subunit composition.

Compound
Target
Receptor
Complex

Assay Type
Potency
(pIC50)

Reference(s)

JNJ-61432059 GluA1/TARP γ-8 Not Specified 9.7

Compound
Target
Receptor
Complex

Assay Type
Concentrati
on

Effect on
Peak
Current

Reference(s
)

JNJ-

61432059

GluA1/TARP

γ-8

Whole-Cell

Patch-Clamp
10 µM

-58.4 ± 4.4%

(Inhibition)

JNJ-

61432059

GluA2Q/TAR

P γ-8

Whole-Cell

Patch-Clamp
10 µM

+40.9 ±

11.2%

(Potentiation)

Signaling Pathway and Mechanism of Action
JNJ-61432059 is an allosteric modulator, meaning it binds to a site on the receptor-TARP

complex that is different from the glutamate binding site, and in doing so, it modulates the

receptor's response to glutamate. A key feature of JNJ-61432059 is its bifunctional nature; it

can act as either a negative allosteric modulator (NAM) or a positive allosteric modulator

(PAM), depending on the subunit composition of the AMPA receptor.
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Negative Modulation: On AMPA receptors containing the GluA1 subunit in complex with

TARP gamma-8, JNJ-61432059 acts as a potent NAM, inhibiting the glutamate-evoked

current.

Positive Modulation: Conversely, on AMPA receptors containing the GluA2 subunit in

complex with TARP gamma-8, JNJ-61432059 functions as a PAM, potentiating the channel's

response to glutamate.

This subunit-dependent effect is also influenced by the stoichiometry of TARP gamma-8

subunits within the receptor complex. This complex mechanism of action allows for highly

specific modulation of synaptic transmission in brain regions where particular AMPA receptor

and TARP gamma-8 isoforms are expressed, such as the hippocampus.
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Caption: Signaling pathway of JNJ-61432059 at the AMPA receptor complex.

Experimental Protocols
The characterization of the JNJ-61432059 binding site and its mechanism of action has been

achieved through a combination of molecular biology, electrophysiology, structural biology, and

computational techniques.

Cell Culture and Transfection
Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the

recombinant expression of AMPA receptors and TARPs.

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

Transfection: For transient expression, plasmids encoding the desired AMPA receptor

subunits (e.g., GluA1, GluA2) and TARP gamma-8 are transfected into the cells.

High-Throughput Screening: Ca²+ Flux Assay
This assay is often used for the initial identification of modulators.

Objective: To identify compounds that selectively modulate TARP gamma-8-containing AMPA

receptors.

Methodology:

HEK-293 cells stably expressing a fusion protein of TARP gamma-8 and an AMPA

receptor subunit (e.g., GluA1o "flop" splice variant) are used.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

Test compounds, such as JNJ-61432059, are pre-incubated with the cells.

The AMPA receptor is stimulated with a specific concentration of glutamate.

The resulting influx of Ca²+ through the AMPA receptor channel leads to an increase in

fluorescence, which is measured using an instrument like a FLIPR Tetra system.
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Data Analysis: Inhibitory compounds reduce the glutamate-induced fluorescence signal, and

concentration-response curves can be generated to determine potency (e.g., pIC50).

Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique provides a detailed functional characterization of the modulator's effect on ion

channel properties.

Objective: To measure the modulatory effect of JNJ-61432059 on the amplitude and kinetics

of glutamate-evoked currents.

Methodology:

A single transfected HEK293T cell is selected for recording.

A glass micropipette filled with an internal solution (e.g., in mM: 140 CsCl, 10 HEPES, 10

EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH) is used to form a high-

resistance seal with the cell membrane.

The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control

of the cell's membrane potential (e.g., clamped at -60 mV).

A saturating concentration of glutamate (e.g., 10 mM) is rapidly applied to the cell to elicit

a maximal AMPA receptor current.

JNJ-61432059 is co-applied with glutamate to determine its effect on the current

amplitude and desensitization kinetics.

Data Analysis: The percentage of inhibition or potentiation of the peak current and changes

in the time constant (τ) of desensitization are quantified.

Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to determine the high-resolution three-dimensional structure of the AMPA

receptor-TARP gamma-8 complex bound to JNJ-61432059.

Objective: To visualize the drug-receptor interaction and identify the precise binding pocket.
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Methodology:

The AMPA receptor-TARP gamma-8 protein complex (e.g., heteromeric GluA1/2 with γ-8)

is purified in detergent.

JNJ-61432059 is added in excess to ensure saturation of the binding sites.

The complex is vitrified in a thin layer of ice on an EM grid.

A large number of images of the frozen particles are collected using a transmission

electron microscope.

Image processing and 3D reconstruction are performed to generate a high-resolution

density map, into which an atomic model of the complex can be built and refined.

TARP gamma-8 Knockout Models
The use of TARP gamma-8 knockout (KO) mice provides definitive evidence of the on-target

activity of JNJ-61432059.

Objective: To validate that the modulatory effect of JNJ-61432059 is dependent on the

presence of TARP gamma-8.

Methodology:

Generation of KO Mice: TARP gamma-8 knockout mice are generated using homologous

recombination in embryonic stem cells to delete a critical exon of the Cacng8 gene, which

encodes the TARP gamma-8 protein.

Validation of Knockout: The successful deletion of the gene is confirmed by Southern

blotting and PCR of genomic DNA, and the absence of the TARP gamma-8 protein is

verified by Western blotting of brain tissue lysates.

Ex Vivo Electrophysiology: Acute hippocampal slices or dissociated neurons are prepared

from both wild-type and TARP gamma-8 KO mice. Whole-cell patch-clamp recordings are

performed to measure glutamate-evoked currents in the presence and absence of JNJ-
61432059.
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Expected Outcome: The modulatory effect of JNJ-61432059 on glutamate-evoked currents

is absent in neurons from TARP gamma-8 KO mice, confirming that TARP gamma-8 is the

molecular target.

Experimental Workflow for Characterizing TARP γ-8 Modulators
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Caption: A generalized experimental workflow for characterizing TARP gamma-8 modulators.

Logical Relationships at the Binding Site
The specific and high-affinity binding of JNJ-61432059 to the TARP gamma-8-containing AMPA

receptor complex is a result of a confluence of specific molecular interactions.
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Logical Diagram of JNJ-61432059 Binding Interactions
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Caption: Key molecular interactions governing JNJ-61432059 binding to TARP gamma-8.

This guide summarizes the current understanding of the JNJ-61432059 binding site on TARP

gamma-8, providing a foundation for further research and development of selective AMPA

receptor modulators. The detailed experimental protocols offer a reference for researchers

aiming to characterize novel compounds targeting this important therapeutic target.
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[https://www.benchchem.com/product/b15616251#jnj-61432059-binding-site-on-tarp-
gamma-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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